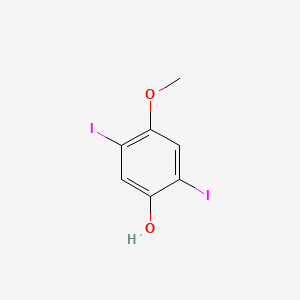
(2R)-2-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(methylamino)propanamide is a derivative of the amino acid alanine, specifically modified by the addition of a methyl group to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)propanamide typically involves the methylation of D-alaninamide. One common method is the reaction of D-alaninamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective methylation of the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various N-substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can modulate various biochemical pathways and cellular processes, making it a valuable tool in research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-D-alaninamide
- N2-methyl-L-alaninamide
- N2-ethyl-D-alaninamide
Uniqueness
(2R)-2-(methylamino)propanamide is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This structural feature can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C4H10N2O |
|---|---|
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)propanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)/t3-/m1/s1 |
Clé InChI |
QKNFFJHHPCWXTH-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC |
SMILES canonique |
CC(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)









